tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate
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Overview
Description
tert-Butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl carbamate group, a methyl group, and a pyridin-2-yldisulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate typically involves the following steps:
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Formation of the Disulfide Linkage: : The initial step involves the formation of the pyridin-2-yldisulfanyl group. This can be achieved by reacting 2-mercaptopyridine with an appropriate disulfide-forming reagent under mild oxidative conditions.
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Carbamate Formation: : The tert-butyl carbamate group is introduced by reacting tert-butyl chloroformate with N-methyl-2-aminoethanol in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the desired carbamate intermediate.
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Coupling Reaction: : The final step involves coupling the pyridin-2-yldisulfanyl intermediate with the carbamate intermediate. This is usually done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The disulfide linkage in tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate can undergo oxidation to form sulfoxides or sulfones under strong oxidative conditions.
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Reduction: : The disulfide bond can be reduced to yield thiol derivatives using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
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Substitution: : The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted carbamates
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate serves as a versatile intermediate
Biology and Medicine
This compound is of interest in medicinal chemistry for its potential use in drug design. The disulfide bond can act as a cleavable linker in prodrug strategies, where the active drug is released in the reducing environment of the cell. Additionally, the pyridine moiety can interact with biological targets, enhancing the compound’s pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties imparted by the disulfide linkages.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate involves its ability to undergo redox reactions due to the disulfide bond. In biological systems, this bond can be reduced to release thiol-containing compounds, which can then interact with various molecular targets. The pyridine ring can also participate in coordination with metal ions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate
- tert-Butyl N-methyl-N-[2-(pyridin-3-yldisulfanyl)ethyl]carbamate
- tert-Butyl N-methyl-N-[2-(pyridin-4-yldisulfanyl)ethyl]carbamate
Uniqueness
The uniqueness of this compound lies in the position of the disulfide linkage on the pyridine ring. This positional isomerism can significantly affect the compound’s reactivity and interaction with biological targets. The 2-position on the pyridine ring provides a specific spatial arrangement that can enhance binding affinity and selectivity in biological systems.
By understanding the detailed synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15(4)9-10-18-19-11-7-5-6-8-14-11/h5-8H,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNKNZAFGJKWCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCSSC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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